
Foreword: The Ascendance of Boronic Acids in
Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

4-(Pyridin-2-

yl)aminocarbonylphenylboronic

acid

Cat. No.: B1438507 Get Quote

For many years, boron-containing compounds were viewed with skepticism in medicinal

chemistry, often sidelined due to perceived toxicity.[1] This paradigm has been thoroughly

dismantled, catalyzed by the success of drugs like the proteasome inhibitor Bortezomib.[2]

Today, the boronic acid moiety is recognized as a versatile and powerful functional group,

valued for its unique chemical reactivity, stability, and relatively low toxicity.[1][3] These

attributes have established boronic acids as indispensable building blocks in the synthesis of

complex bioactive molecules.[4]

This guide focuses on a particularly valuable reagent: 4-(Pyridin-2-
yl)aminocarbonylphenylboronic acid. It serves as a cornerstone intermediate in the

synthesis of targeted therapies, most notably kinase inhibitors.[5] We will dissect its molecular

architecture, explore its reactivity with a focus on palladium-catalyzed cross-coupling, provide

validated experimental protocols, and contextualize its significance through its role in the

synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.[5][6]

Part 1: Core Molecular Profile
4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a bifunctional organic compound

designed for synthetic utility. Its value lies in the strategic placement of its reactive boronic acid

group and its biologically relevant pyridyl-amide substructure.
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Property Value

CAS Number 850568-25-1

Molecular Formula C₁₂H₁₁BN₂O₃

Molecular Weight 242.04 g/mol [6][7][8][9]

IUPAC Name [4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid[8]

Appearance Solid[10]

Melting Point 124-128°C[10][11]

Solubility Slightly soluble in water (1.8 g/L at 25°C)[12]

Storage Conditions Inert atmosphere, sealed, 2-8°C[6][12]

Part 2: A Trifecta of Functionality: Dissecting the
Molecular Architecture
The efficacy of this reagent stems from the interplay of its three primary structural components:

the phenylboronic acid "engine," the rigid amide "chassis," and the pyridine "warhead."

The Phenylboronic Acid Moiety: This is the reactive heart of the molecule. Boronic acids are

key participants in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning

method for forming carbon-carbon bonds.[4][13] The boron atom, when activated by a base,

facilitates the critical transmetalation step in the palladium catalytic cycle, enabling the

formation of a new bond with an aryl or heteroaryl halide.[3]

The Amide Linker: This -C(=O)NH- group provides a rigid, planar connection between the

phenyl and pyridyl rings. This rigidity is crucial for pre-organizing the molecule for specific

binding interactions in a biological target. Furthermore, the amide's N-H and C=O groups are

classic hydrogen bond donors and acceptors, respectively, which can be vital for molecular

recognition.

The Pyridine Ring: The terminal pyridine ring is a common motif in medicinal chemistry, often

acting as a bioisostere for a phenyl ring but with distinct electronic properties and the ability

to act as a hydrogen bond acceptor via its nitrogen atom.[12][14] This feature is frequently
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exploited to engage with key amino acid residues, such as the hinge region of protein

kinases.[5]

Caption: Annotated structure of the title compound.

Part 3: The Primary Application: A Protocol for
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common and powerful application for this reagent.[4]

The following protocol provides a robust, self-validating framework for coupling 4-(Pyridin-2-
yl)aminocarbonylphenylboronic acid with a generic heteroaryl bromide.

Expert Rationale Behind the Protocol
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit air-sensitive,

catalyst for a broad range of substrates. For more challenging couplings, more advanced

catalysts with specialized phosphine ligands may be required.[15]

Base Selection: An inorganic base like sodium or potassium carbonate is essential. It reacts

with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻), which is

competent for the transmetalation step with the palladium center.[3]

Solvent System: A biphasic solvent system (e.g., Toluene/Ethanol/Water) is often employed.

The organic solvent solubilizes the coupling partners and catalyst, while the aqueous phase

dissolves the inorganic base, bringing them into contact at the interface for reaction.

Inert Atmosphere: Palladium(0) catalysts are readily oxidized to an inactive Palladium(II)

state by atmospheric oxygen. Therefore, degassing the solvent and maintaining the reaction

under an inert atmosphere (Nitrogen or Argon) is absolutely critical for catalytic turnover and

achieving a high yield.

Step-by-Step Experimental Workflow
Reagent Preparation: To a flame-dried Schlenk flask, add the heteroaryl bromide (1.0 eq), 4-
(Pyridin-2-yl)aminocarbonylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
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Inerting the System: Seal the flask with a septum, and cycle between vacuum and backfilling

with nitrogen gas three times to ensure an inert atmosphere.

Solvent Addition & Degassing: Add the solvent mixture (e.g., Toluene and Water, 4:1 v/v) via

syringe. Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly

degas the solvent.

Catalyst Addition: To the stirring mixture, add the Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05

eq) under a positive flow of nitrogen.

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously.

Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS,

sampling the organic layer periodically until the starting aryl bromide is consumed.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to isolate the desired biaryl product.

Preparation Reaction Isolation

1. Combine Reactants
(Aryl-Br, Boronic Acid, Base)

2. Inert Atmosphere
(Vacuum/N2 Cycles) 3. Add & Degas Solvent 4. Add Pd(0) Catalyst 5. Heat & Stir

(e.g., 90°C)
6. Monitor Progress

(TLC / LC-MS)
7. Aqueous Workup

(Extraction & Drying)
8. Purify

(Column Chromatography) productFinal Product

Click to download full resolution via product page

Caption: Standard workflow for a Suzuki-Miyaura coupling.

Part 4: A Landmark Application - The Synthesis of
Acalabrutinib
The clinical and commercial significance of 4-(Pyridin-2-yl)aminocarbonylphenylboronic
acid is cemented by its role as a key intermediate in the synthesis of Acalabrutinib.[5]
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Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor

approved for the treatment of certain B-cell malignancies.

In the convergent synthesis of Acalabrutinib, this boronic acid is coupled with a complex

heterocyclic partner. The reaction forges the central biaryl bond that correctly positions the

pyridyl-amide portion of the molecule for crucial interactions within the BTK active site.

Caption: Simplified Suzuki coupling step in Acalabrutinib synthesis. Note: Structural images are

illustrative.

Part 5: Analytical Quality Control - A Self-Validating
Approach
The success of any synthesis is predicated on the quality of the starting materials. A researcher

must verify the identity and purity of 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid
before use.
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Technique Expected Observations

¹H NMR

Look for characteristic aromatic proton signals

for both the 1,4-disubstituted phenyl ring and the

pyridyl ring system. The amide N-H proton will

appear as a broad singlet. The boronic acid -OH

protons are often broad and may exchange with

solvent.

LC-MS

A primary peak corresponding to the expected

mass-to-charge ratio (m/z) of the molecule

([M+H]⁺ ≈ 243.1). This confirms molecular

weight and provides an initial assessment of

purity.

HPLC

A single major peak indicates high purity. The

retention time is characteristic of the compound

under the specific method conditions (column,

mobile phase, flow rate).

Melting Point

A sharp melting point within the reported range

(124-128°C) is a strong indicator of purity.[10]

[11] Impurities typically broaden and depress

the melting range.

Part 6: Safety, Handling, and Storage
Proper handling is essential for both user safety and reagent integrity.

Safety: The compound is classified as an irritant and is suspected of causing genetic defects.

[8][10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Handling: As a solid, it can be weighed in the open but should be handled with care to avoid

generating dust. Boronic acids are prone to dehydration, which can affect their reactivity.

Storage: To maintain its integrity, the compound must be stored in a tightly sealed container

under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.[6][12] This prevents
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degradation from moisture and atmospheric oxygen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Foreword: The Ascendance of Boronic Acids in Modern
Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1438507#4-pyridin-2-yl-aminocarbonylphenylboronic-
acid-cas-850568-25-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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